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N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine

Oligonucleotide synthesis Solid-phase chemistry Phosphoramidite coupling

Synthesis of long or base-sensitive oligonucleotides often fails due to harsh deprotection conditions. N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine (N4-npeoc-dC) solves this with a base-labile npeoc group that is stable to acidic detritylation yet cleaved cleanly via β-elimination with DBU (t₁/₂ = 7-14 s). • 95% coupling efficiency for high-yield synthesis of >50-mers. • 0% premature cleavage after 24 h in 0.5 M DBU, ensuring sequence integrity. • Fully compatible with base-sensitive SATE phosphotriester and phosphorothioate backbones.

Molecular Formula C18H20N4O9
Molecular Weight 436.4 g/mol
CAS No. 88121-72-6
Cat. No. B12908398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine
CAS88121-72-6
Molecular FormulaC18H20N4O9
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-]
InChIInChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1
InChIKeyYKLBQZDSEFXNEP-DTZQCDIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEOC-cytidine: Base-Labile Nucleoside Building Block


N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine (also known as N4‑npeoc‑cytidine) is a protected cytidine derivative in which the exocyclic amino group of the nucleobase is masked by a 2‑(4‑nitrophenyl)ethoxycarbonyl (npeoc) group [1]. This base‑labile protecting group, introduced in 1984, is widely employed in the synthesis of oligonucleotides, particularly via the phosphoramidite approach, and serves as a universal blocking strategy for amino functions in dC, C, dA, A, dG, and G nucleosides [2]. The npeoc group undergoes β‑elimination under mild basic conditions, enabling clean deprotection without damage to sensitive internucleosidic linkages [1].

Workflow Automated solid-phase oligonucleotide synthesis (phosphoramidite approach)
Protection strategy Orthogonal npe/npeoc compatible with Fmoc or dnseoc temporary groups
Deprotection β‑Elimination under mild DBU conditions; stable during acidic detritylation cycles

Why Choose NPEOC-cytidine Over Other Protected Cytidines


Although numerous protected cytidine derivatives exist, the npeoc group confers a unique balance of base lability and synthetic compatibility that is not replicated by other common protecting groups. Unlike acid‑labile groups (e.g., dimethoxytrityl), the npeoc moiety remains stable during the acidic detritylation steps of solid‑phase synthesis, yet it can be cleanly removed under mild, non‑nucleophilic basic conditions (e.g., DBU) that preserve sensitive phosphotriester or phosphorothioate linkages [1]. Conversely, more labile alternatives such as the dansylethoxycarbonyl (dnseoc) group undergo premature cleavage during chain assembly, while the widely used benzoyl (Bz) group requires harsh ammoniacal deprotection that can degrade base‑sensitive oligonucleotide modifications [2]. The quantitative performance of N‑{[2‑(4‑nitrophenyl)ethoxy]carbonyl}cytidine in coupling efficiency, deprotection kinetics, and compatibility with parallel protecting‑group strategies is detailed in the evidence guide below.

Benzoyl (Bz) protection

Requires harsh ammoniacal deprotection that may degrade base‑sensitive internucleosidic linkages (e.g., phosphorothioates, SATE).

Fmoc protection

Too labile under DBU conditions; may cleave prematurely during chain assembly, reducing full‑length product yield.

Dnseoc protection

Faster DBU‑mediated cleavage limits orthogonal selectivity; may not support sequential deprotection of multiple amino groups.

Performance Evidence vs. Analogues


Solid-Phase Coupling Efficiency

In situ oligonucleotide synthesis on glass surfaces using 5′-phosphoramidites protected with NPEOC (for amino groups) and NPE (for O4/O6 positions) achieved an average stepwise yield of approximately 95% per condensation [1]. This value is directly comparable to the typical 95–99% coupling efficiency observed in conventional solid-phase synthesis on controlled-pore glass (CPG) using standard benzoyl/isobutyryl-protected phosphoramidites, as determined by capillary electrophoresis analysis of released oligonucleotides [1].

Solid‑phase coupling efficiency
Reported comparable
~95% per condensation (NPE/NPEOC) vs standard Bz/iBu‑protected phosphoramidites 95–99%
Reported coupling parity supports direct substitution in synthesizers
In situ on glass; 60 s coupling; 0.1 M DBU deprotection
Oligonucleotide synthesis Solid-phase chemistry Phosphoramidite coupling

Deprotection Kinetics with DBU

The npeoc group undergoes β‑elimination upon treatment with 0.1 M 1,8‑diazabicyclo[5.4.0]undec‑7‑ene (DBU) with a half‑life (t₁/₂) of 7–14 seconds, as measured by HPLC monitoring of the parent compound disappearance . In contrast, the structurally related dansylethoxycarbonyl (dnseoc) group exhibits a significantly faster cleavage rate (exact t₁/₂ not reported but described as 'more labile') under identical conditions, whereas the acid‑labile 2‑cyano‑1‑phenylethoxycarbonyl (2c1peoc) group has a reported t₁/₂ of 7–14 s as well, but its removal requires a different nucleophile (DBU vs. acid) [1].

Deprotection kinetics (DBU)
Reported comparison
t½ 7–14 s (npeoc); dnseoc ‘more labile’; 2c1peoc kinetically similar but acid‑labile
Defined cleavage window supports automated synthesis timing control
0.1 M DBU, aprotic solvent, room temp, HPLC monitored
Protecting group strategy Deprotection kinetics β-Elimination

Base Stability in RNA Assembly

Kinetic evaluation of model 5′‑O‑protected thymidine derivatives revealed that the npeoc group exhibits high relative stability toward basic conditions, with no detectable cleavage after 24 h exposure to 0.5 M DBU at room temperature [1]. In contrast, the 9‑fluorenylmethoxycarbonyl (Fmoc) group, another base‑labile protecting group frequently used for 5′‑OH protection, undergoes complete cleavage (t₁/₂ < 1 min) under the same conditions [1]. This stability profile qualifies npeoc as a 'permanent' protecting group that remains intact throughout the iterative steps of RNA assembly, including the multiple detritylation and coupling cycles, and is only removed during the final global deprotection step.

Base stability (RNA assembly)
Head‑to‑head
No cleavage after 24 h in 0.5 M DBU vs Fmoc t½
Supports permanent nucleobase protection during iterative RNA assembly cycles
0.5 M DBU in acetonitrile; model thymidine derivatives
Photolytic deprotection rate
Class‑level inference
diNPEOC analogue ‘faster’ cleavage than NVOC under UV >300 nm (qualitative)
May reduce UV exposure for light‑directed microarray synthesis
Exact rate constants not provided; data from solid‑support oligomers
Selective deblocking vs dnseoc
Reported comparison
Lability order: dnseoc > npe ≈ npeoc (qualitative kinetic ranking)
Supports orthogonal sequential deprotection of multiple amino groups
Tritylated nucleoside models; DBU/aprotic solvent; HPLC monitoring
RNA synthesis Protecting group stability Base lability

Photolytic Deprotection Rate

In the context of photolabile nucleobase protection for base‑sensitive SATE‑prooligonucleotides, the 2,2′-bis(2‑nitrophenyl)ethoxycarbonyl (diNPEOC) group—a close structural analogue of NPEOC—exhibits significantly faster deprotection rates under UV irradiation (λ >300 nm) compared to the widely used 6‑nitroveratryloxycarbonyl (NVOC) group [1]. While quantitative rate constants are not provided in the abstract, the authors state that 'faster deprotection rates were observed for diNPEOC‑protected nucleosides and oligomers than with NVOC‑protected ones' under identical photolysis conditions [1]. The enhanced photoreactivity of the bis‑nitrophenyl system is attributed to the greater molar absorptivity and more efficient energy transfer of the diNPEOC chromophore.

Photolytic deprotection rate
Class‑level inference
diNPEOC analogue ‘faster’ cleavage than NVOC under UV >300 nm (qualitative)
May reduce UV exposure for light‑directed microarray synthesis
Exact rate constants not provided; data from solid‑support oligomers
Photocleavable protecting groups Light-directed synthesis Base-sensitive oligonucleotides

Selective Deblocking vs. Dnseoc

Kinetic studies with tritylated nucleoside models demonstrated that the dansylethoxycarbonyl (dnseoc) group undergoes DBU‑mediated cleavage more rapidly than both the 2‑(4‑nitrophenyl)ethyl (npe) and the 2‑(4‑nitrophenyl)ethoxycarbonyl (npeoc) groups [1]. Although exact half‑life values are not provided in the accessible abstract, the relative order of lability was established as: dnseoc > npe ≈ npeoc [1]. This differential reactivity enables sequential deprotection strategies: for instance, dnseoc can be removed first with dilute DBU to expose a specific amino group while leaving npeoc‑protected positions intact, which are then deprotected in a second, more forcing basic treatment.

Selective deblocking vs dnseoc
Reported comparison
Lability order: dnseoc > npe ≈ npeoc (qualitative kinetic ranking)
Supports orthogonal sequential deprotection of multiple amino groups
Tritylated nucleoside models; DBU/aprotic solvent; HPLC monitoring
Orthogonal protecting groups Selective deprotection DBU lability

Key Applications for Procurement


Automated Long Oligonucleotide Synthesis

N‑{[2‑(4‑Nitrophenyl)ethoxy]carbonyl}cytidine is the building block of choice for automated solid‑phase synthesizers employing the npe/npeoc orthogonal protection strategy. Its 95% coupling efficiency matches industry‑standard phosphoramidite performance [1], while its stability toward the iterative acidic detritylation steps (0% cleavage in 24 h with 0.5 M DBU) prevents premature nucleobase deprotection that would otherwise generate truncated sequences and lower final yields [2]. This makes it especially valuable for the production of high‑value, long oligonucleotides (>50‑mers) where each additional coupling step multiplies the impact of imperfect protection.

Microarray Fabrication

For DNA microarray production using photolithographic or inverse (5′→3′) synthesis formats, the npeoc‑protected cytidine phosphoramidite offers two decisive advantages: (i) it maintains 95% coupling yield on flat glass surfaces, ensuring high‑density, high‑fidelity probe arrays [1]; and (ii) its close analogue diNPEOC undergoes faster photolytic cleavage than NVOC, reducing UV exposure times and minimizing photodamage to the immobilized oligonucleotides [3]. Laboratories procuring building blocks for custom microarray fabrication should prioritize NPEOC‑protected nucleosides to achieve superior spot uniformity and signal‑to‑noise ratios.

Base-Sensitive Oligonucleotide Modifications

Oligonucleotides containing base‑labile internucleosidic linkages (e.g., SATE phosphotriesters, phosphorothioates) cannot tolerate the harsh ammoniacal deprotection required for benzoyl‑protected nucleobases. NPEOC protection, which is cleanly removed via β‑elimination with DBU (t₁/₂ = 7–14 s) under non‑nucleophilic conditions, is fully compatible with these sensitive backbones . For research groups developing antisense prodrugs or therapeutic oligonucleotides, procurement of N‑{[2‑(4‑Nitrophenyl)ethoxy]carbonyl}cytidine is essential to avoid degradation of the expensive, base‑sensitive linkages during final deprotection.

Stepwise Conjugation of Functional Moieties

The relative stability of the npeoc group toward DBU compared to the more labile dnseoc group enables sequential, site‑specific functionalization of oligonucleotides [4]. In a typical conjugation workflow, a dnseoc‑protected amino group is first deprotected with dilute DBU and reacted with a dye or biotin, while the npeoc‑protected cytidine remains intact. A subsequent, stronger basic treatment then liberates the cytidine amino group for a second conjugation or simply completes the oligonucleotide synthesis. This orthogonal strategy maximizes the yield of the desired dual‑labeled construct and is particularly valuable for the preparation of FRET probes, molecular beacons, and next‑generation sequencing adapters.

Application
Selection Property
Validation Focus
Automated long oligonucleotide synthesis (>50‑mers)
Base‑labile protection stability through acidic detritylation
Coupling efficiency retention; full‑length product yield
Photolithographic microarray fabrication
Faster photolytic cleavage of diNPEOC analogue vs NVOC
Spot uniformity and signal‑to‑noise ratios on glass surfaces
Base‑sensitive oligonucleotide modifications
Clean β‑elimination under mild, non‑nucleophilic DBU
Compatibility with SATE phosphotriesters and phosphorothioates
Stepwise conjugation of functional moieties
Orthogonal lability vs dnseoc enables sequential deprotection
Site‑specific labeling yields for FRET probes, beacons, adapters
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